Product packaging for 4-Fluoro-1H-indazole-6-carboxamide(Cat. No.:)

4-Fluoro-1H-indazole-6-carboxamide

Cat. No.: B13663402
M. Wt: 179.15 g/mol
InChI Key: IJAVFNKIPSTXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-1H-indazole-6-carboxamide is a fluorinated indazole derivative designed for research and development applications, particularly in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for its versatility and presence in compounds with a broad spectrum of pharmacological activities . This specific molecule, featuring a carboxamide group at the 6-position and a fluorine atom at the 4-position of the indazole ring, is a valuable building block for constructing more complex molecules for biological evaluation. Indazole-containing derivatives are significant in pharmaceutical research due to their diverse biological activities, which can include antitumor, anti-inflammatory, antifungal, and antibacterial properties . Researchers utilize such compounds as key intermediates in the synthesis of potential therapeutic agents. For instance, similar indazole-based structures are found in FDA-approved drugs like Pazopanib, a tyrosine kinase inhibitor for renal cell carcinoma, and Niraparib, an anticancer agent . The specific this compound is intended for use in laboratory research For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FN3O B13663402 4-Fluoro-1H-indazole-6-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

4-fluoro-1H-indazole-6-carboxamide

InChI

InChI=1S/C8H6FN3O/c9-6-1-4(8(10)13)2-7-5(6)3-11-12-7/h1-3H,(H2,10,13)(H,11,12)

InChI Key

IJAVFNKIPSTXAF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)F)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Fluoro 1h Indazole 6 Carboxamide and Its Derivatives

Established Synthetic Routes to the 1H-Indazole Core

The formation of the 1H-indazole scaffold is a cornerstone of synthesizing the target molecule. Various cyclization and multicomponent reactions have been developed to achieve this bicyclic heteroaromatic system.

Cyclization Reactions for Indazole Ring Formation

A predominant strategy for constructing the 1H-indazole ring involves the cyclization of appropriately substituted benzene (B151609) derivatives. One common approach is the intramolecular cyclization of o-substituted phenylhydrazones. For instance, the condensation of a substituted o-toluidine (B26562) with a nitrite (B80452) source can lead to an in-situ diazotization followed by ring closure to form the indazole ring. chemicalbook.com Another widely used method is the reductive cyclization of o-nitro-ketoximes, which provides a mild route to 1H-indazoles in good to excellent yields. researchgate.net

The Ullmann condensation is another powerful tool for indazole synthesis. An intramolecular Ullmann-type reaction has been successfully employed in a scalable, three-step approach to synthesize 5-bromo-4-fluoro-1-methyl-1H-indazole. thieme-connect.com This process starts with an ortho-directed lithiation and formylation of a trisubstituted benzene derivative, followed by condensation with methylhydrazine to form a hydrazone, which then undergoes a copper-catalyzed intramolecular Ullmann cyclization. thieme-connect.comacs.org

Furthermore, 1,3-dipolar cycloaddition reactions between arynes and diazo compounds, such as α-substituted α-diazomethylphosphonates or N-tosylhydrazones, offer an efficient route to 3-substituted 1H-indazoles under mild conditions. organic-chemistry.orgnih.gov

A variety of other cyclization strategies have also been reported. These include:

The reaction of 2-fluorobenzonitriles with hydrazine (B178648) hydrate. chemicalbook.com

The condensation of 2-hydroxybenzaldehydes or ketones with hydrazine hydrochloride. chemicalbook.com

The reductive cyclization of intermediates derived from 2-nitrobenzaldehydes and malonic acid. chemicalbook.com

The rhodium-catalyzed double C-H activation and cross-coupling of aldehyde phenylhydrazones. researchgate.net

Table 1: Comparison of Selected Cyclization Reactions for 1H-Indazole Synthesis

Starting Material(s)Key Reagents/ConditionsProduct TypeReference
o-ToluidineNaNO₂, Acetic Acid1H-Indazole chemicalbook.com
o-Nitro-ketoximesMethanesulfonyl chloride, Triethylamine (B128534)1H-Indazoles researchgate.net
Trisubstituted Benzenen-BuLi, DMF, Methylhydrazine, Cu catalystSubstituted 1H-Indazole thieme-connect.comacs.org
Arynes and N-TosylhydrazonesMild reaction conditions3-Substituted 1H-Indazoles organic-chemistry.orgnih.gov
Aldehyde PhenylhydrazonesRh(III) catalystFunctionalized 1H-Indazoles researchgate.net

Strategies for Regioselective Functionalization at Positions 4 and 6

Once the indazole core is established, the next critical step is the regioselective introduction of the fluorine atom at the 4-position and the carboxamide group at the 6-position.

Introduction of Fluorine at the 4-Position of the Indazole Ring

The introduction of a fluorine atom at the C4 position of the indazole ring often requires specific strategies to ensure regioselectivity. One approach involves starting with a pre-functionalized benzene ring. For example, a synthetic route to 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline. google.com This precursor undergoes bromination, followed by a ring-closure reaction to form the indazole ring, and finally a deprotection step. google.com

Another strategy involves the directed metallation of a substituted indazole. A process for synthesizing 5-bromo-4-fluoro-1-methyl-1H-indazole utilizes an electronically directed metalation/formylation sequence on a trisubstituted benzene, which ultimately leads to the desired fluorinated indazole after cyclization. acs.org The regioselectivity of such reactions is often influenced by the electronic nature of the substituents already present on the ring. nih.govbeilstein-journals.org

While electrophilic fluorinating agents like Selectfluor® are commonly used, their application on the indazole ring can sometimes lead to unexpected outcomes. For instance, attempts to fluorinate 2H-indazoles with Selectfluor® in DMSO resulted in C3-formylation rather than fluorination. thieme-connect.de This highlights the need for careful selection of fluorinating agents and reaction conditions to achieve the desired C4-fluorination.

Synthesis and Derivatization of the 6-Carboxamide Functionality

The synthesis of the 6-carboxamide functionality on the indazole ring is typically achieved through standard amide coupling reactions. This involves the activation of a carboxylic acid at the 6-position, followed by reaction with an appropriate amine. The 1H-indazole-6-carboxylic acid can be prepared through various methods, including the oxidation of a 6-methylindazole or through carboxylation of a 6-lithiated or 6-magnesiated indazole intermediate.

Once the 1H-indazole-6-carboxylic acid is obtained, it can be converted to the corresponding carboxamide through several well-established protocols. These include the use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine.

Recent research has explored the synthesis of various indazole carboxamide derivatives for their potential biological activities. nih.govnih.govdntb.gov.uaresearchgate.netnih.gov For example, N-substituted pyrrole (B145914) derivatives have been conjugated with 6-indazole moieties through a carboxamide linker. nih.gov These studies often involve the synthesis of a library of carboxamide derivatives to explore structure-activity relationships.

Table 2: Common Reagents for Amide Coupling

Coupling ReagentAdditive (Optional)Base
HATUHOBtDIPEA, Triethylamine
EDCHOBtTriethylamine
T3P® (Propylphosphonic Anhydride)-Pyridine, Triethylamine
SOCl₂--

Advanced Synthetic Techniques and Process Optimization

The development of efficient and scalable synthetic routes for 4-fluoro-1H-indazole-6-carboxamide is crucial for its potential applications. Process optimization often focuses on improving yields, reducing reaction times, and ensuring safety and sustainability.

High-throughput screening and statistical modeling have been employed to optimize challenging steps, such as the copper-catalyzed intramolecular Ullmann cyclization, addressing issues like poor reactivity and thermal hazards. acs.org Microwave-assisted synthesis has also emerged as a valuable technique, significantly accelerating reactions such as the regioselective C3-formylation of 2H-indazoles. thieme-connect.de

Furthermore, the development of one-pot procedures and the use of flow chemistry are becoming increasingly important in the synthesis of complex pharmaceutical intermediates. These advanced techniques can lead to more efficient, safer, and environmentally friendly manufacturing processes. The regioselective N-alkylation of indazoles is another area of active research, with studies focusing on the effects of substituents and alkylating agents on the N1/N2 selectivity, often supported by density functional theory (DFT) calculations to understand the underlying mechanisms. nih.govbeilstein-journals.orgnih.gov

Catalytic Approaches in Indazole Synthesis (e.g., Palladium-catalyzed C-H amination)

The construction of the indazole core and the subsequent functionalization to yield derivatives like this compound heavily rely on advanced catalytic methods. Among these, palladium-catalyzed reactions have proven to be particularly powerful for their efficiency and functional group tolerance.

One of the prominent strategies for constructing the indazole nucleus is through intramolecular C-H amination. This approach often involves the palladium-catalyzed cyclization of suitably substituted precursors. For instance, a general method for synthesizing 1H-indazoles involves the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones. nih.gov While not specific to the 4-fluoro-6-carboxamide derivative, this methodology establishes a foundational pathway for forming the indazole ring system.

A highly versatile method for creating carbon-carbon bonds in the synthesis of indazole derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an organoboronic acid. ossila.com This technique is instrumental in building complex molecular architectures around the indazole core. The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. ossila.com

The table below summarizes key palladium-catalyzed reactions applicable to the synthesis of functionalized indazoles.

Reaction Type Catalyst/Reagents Key Transformation Reference
Intramolecular C-H AminationPalladium catalyst (ligand-free)Formation of the indazole ring from aminohydrazones. nih.gov
Suzuki-Miyaura Cross-CouplingPd(0) catalyst, organoboronic acidFormation of C-C bonds for further functionalization. ossila.com
Aryl AminationPd(OAc)₂/Xantphos/Cs₂CO₃Formation of C-N bonds with aryl amines.
C-H OlefinationPd/S,O-ligand catalystIntroduction of olefinic groups onto the aromatic core.

While a direct palladium-catalyzed C-H amination to install the carboxamide group at the C6 position of a pre-formed 4-fluoro-1H-indazole is not prominently described, the functionalization of the indazole ring at various positions using palladium catalysis is a well-established strategy. For instance, the synthesis of 1H-indazole-4-carboxamide derivatives has been achieved through a sequence involving functional group manipulations on a pre-existing indazole scaffold, where palladium-catalyzed cross-coupling could play a role in introducing necessary precursors. researchgate.net

Parallel Synthesis and Library Generation Methodologies for Indazole Derivatives

The exploration of structure-activity relationships (SAR) for indazole-based drug candidates necessitates the efficient production of a diverse range of analogs. Parallel synthesis and the generation of chemical libraries are key to this endeavor.

A solution-phase parallel synthesis strategy has been successfully employed to create a demonstration library of tri-substituted indazoles. ossila.com This approach was designed to overcome the regioselectivity issues often encountered in traditional indazole syntheses. By utilizing a nucleophilic aromatic substitution route, a variety of N-1 substitutions (alkyl, aryl, and aralkyl) were achieved in good yields, demonstrating the feasibility of producing a comprehensive library of indazole analogs. ossila.com

The generation of an indazole derivative library often involves a modular approach, where different building blocks are combined in a systematic fashion. For the synthesis of a library based on this compound, one could envision a strategy starting from a common intermediate, such as 4-fluoro-1H-indazole-6-carboxylic acid. This precursor could then be subjected to parallel amidation with a diverse set of amines to generate a library of carboxamide derivatives.

The table below outlines a conceptual workflow for the parallel synthesis of a this compound library.

Step Transformation Reagents/Conditions Diversity Input
1Synthesis of Indazole Coree.g., Cyclization of a substituted phenylhydrazineIntroduction of fluorine at the 4-position.
2Functionalization at C6Oxidation of a methyl group to a carboxylic acid.-
3Parallel AmidationAmide coupling reagents (e.g., HATU, HOBt)A library of diverse primary and secondary amines.

This modular approach allows for the rapid generation of a multitude of analogs, which can then be screened for desired biological activities.

Mechanistic Insights into the Formation of this compound Analogues

Understanding the reaction mechanisms underlying the synthesis of this compound analogues is crucial for optimizing reaction conditions and predicting the formation of byproducts. The palladium-catalyzed C-H functionalization reactions, which are central to many synthetic strategies, have been the subject of detailed mechanistic investigations.

The concerted metalation-deprotonation (CMD) mechanism is widely accepted for many palladium-catalyzed C-H activation steps. nih.gov In this pathway, the C-H bond cleavage and the formation of the Pd-C bond occur in a single, concerted step, often facilitated by a ligand on the palladium center acting as an internal base. The nature of the ligand, solvent, and any additives can significantly influence the energetics of this step. nih.gov

For palladium-catalyzed C-H olefination reactions, mechanistic studies have revealed the critical role of the ligand in promoting the reaction. For example, the use of an S,O-ligand has been shown to trigger the formation of more reactive cationic palladium species, which accelerates the C-H activation process. google.comacs.org The C-H activation is often the rate-limiting step in these transformations. google.comacs.org

In the context of synthesizing fluorinated indazoles, the electronic properties of the fluorine substituent can influence the reactivity of the aromatic ring. The fluorine atom is electron-withdrawing, which can affect the electron density of the C-H bonds and, consequently, the ease of palladium-catalyzed C-H activation. ossila.com

The formation of the carboxamide group from a carboxylic acid precursor typically proceeds through the activation of the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used for this purpose. The mechanism involves the formation of an activated ester intermediate, which is then susceptible to nucleophilic attack by an amine to form the amide bond.

A plausible mechanistic pathway for the final amidation step to form a this compound derivative from the corresponding carboxylic acid would involve the following key steps:

Activation of the carboxylic acid group of 4-fluoro-1H-indazole-6-carboxylic acid by an amide coupling reagent.

Nucleophilic attack of the amine on the activated carbonyl carbon.

Formation of a tetrahedral intermediate.

Collapse of the tetrahedral intermediate to yield the amide product and release the coupling agent byproducts.

Tautomeric Equilibrium and Advanced Structural Elucidation of 4 Fluoro 1h Indazole 6 Carboxamide

Indazole derivatives, including 4-Fluoro-1H-indazole-6-carboxamide, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring defines these forms, which can significantly influence the compound's chemical reactivity, physical properties, and biological interactions. nih.gov

Investigation of 1H- and 2H-Tautomerism in Fluoro-Indazole Systems

The tautomerism of indazoles is a well-documented phenomenon, with the 1H-indazole form generally being the more thermodynamically stable and predominant tautomer over the 2H-indazole (also known as isoindazole) form in various phases. nih.gov The relative stability of these tautomers can, however, be influenced by factors such as the nature and position of substituents on the ring, the solvent, and solid-state packing effects. bgu.ac.ilnih.gov

In fluoro-indazole systems, the fluorine atom, being highly electronegative, can affect the electron density distribution within the heterocyclic ring system and influence the acidity of the N-H proton, thereby impacting the tautomeric equilibrium. ossila.com For instance, studies on related indazoles have shown that the equilibrium can be shifted by solvent polarity; less polar solvents can stabilize the 2H-tautomer through the formation of intramolecular hydrogen bonds, particularly if a suitable hydrogen bond acceptor is present in a substituent. bgu.ac.ilnih.gov Conversely, polar protic solvents like DMSO tend to favor the 1H-tautomer. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the relative stabilities of the tautomers. nih.govresearchgate.netnih.gov These computational studies on various indazole derivatives consistently indicate that the 1H-tautomer is more stable than the 2H-tautomer. researchgate.net

Spectroscopic Characterization Techniques for Tautomer Distinction and Comprehensive Structural Confirmation

A combination of spectroscopic methods is essential to unambiguously determine the structure of this compound and to distinguish between its potential tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N)

NMR spectroscopy is a powerful tool for the structural elucidation of indazole tautomers in solution. ipb.pt The chemical shifts of protons and carbons, as well as nitrogen atoms, are highly sensitive to the electronic environment, which differs significantly between the 1H- and 2H-forms. researchgate.netnih.gov

¹H NMR: The chemical shift of the N-H proton is a key indicator. In ¹H NMR spectra, the N-H proton of the 1H-tautomer typically appears at a different chemical shift compared to the 2H-tautomer. For example, in a study of related indazoles, the ¹H N-H chemical shifts were discussed in determining the corresponding azolium ions. researchgate.net

¹³C NMR: The carbon chemical shifts of the pyrazole ring (C3, C3a, and C7a) are particularly diagnostic for distinguishing between 1H- and 2H-isomers. Substitution at N1 versus N2 leads to distinct differences in the shielding of these carbons. researchgate.net

¹⁵N NMR: ¹⁵N NMR is an exceptionally effective technique for differentiating between the benzenoid-like structure of the 1H-tautomer and the quinonoid-like structure of the 2H-tautomer. researchgate.net A large difference in nitrogen shielding, often exceeding 20 ppm, is typically observed between the two isomeric forms. researchgate.net Studies on N-substituted indazoles have utilized ¹H, ¹³C, and ¹⁵N NMR in both solution and solid-state to characterize the structures. nih.gov

The following table shows representative ¹H and ¹³C NMR data for analogous indazole compounds, illustrating the types of chemical shifts that would be expected.

Compound NameSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 3-phenyl-1H-indazole-6-carboxylate CDCl₃12.16 (br, 1H), 8.06-7.98 (m, 4H), 7.88-7.86 (m, 1H), 7.56-7.52 (m, 2H), 7.47-7.43 (m, 1H), 4.43 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H)166.75, 145.71, 141.13, 132.86, 129.02, 128.84, 128.45, 127.59, 123.32, 121.80, 120.88, 112.73, 61.25, 14.33
3-Phenyl-6-(trifluoromethyl)-1H-indazole CDCl₃12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H)146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz)

Data sourced from a study on the synthesis of 1H-indazoles. rsc.org

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretch of the indazole ring, the N-H stretches of the primary amide, the C=O stretch of the amide, and C-F bond vibrations. The N-H stretching region (typically 3100-3500 cm⁻¹) can also provide clues about the tautomeric form and the extent of hydrogen bonding.

The table below provides examples of IR data for related indazole structures.

Compound NameIR (film, cm⁻¹)
Ethyl 3-phenyl-1H-indazole-6-carboxylate 697, 743, 1221, 1313, 1714 (C=O)
3-(Naphthalen-2-yl)-6-nitro-1H-indazole 733, 744, 792, 1346 (NO₂) , 1522 (NO₂)

Data sourced from a study on the synthesis of 1H-indazoles. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can help confirm the structure. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. beilstein-journals.org The fragmentation pattern can sometimes offer insights into the connectivity of the atoms and distinguish between isomers.

Below are examples of mass spectrometry data for similar indazole compounds.

Compound NameIonizationCalculated [M+H]⁺Found [M+H]⁺
Ethyl 3-phenyl-1H-indazole-6-carboxylate ESI267.1128267.1134
3-Phenyl-6-(trifluoromethyl)-1H-indazole ESI263.0791263.0792

Data sourced from a study on the synthesis of 1H-indazoles. rsc.org

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Furthermore, X-ray analysis elucidates the details of intermolecular interactions, such as hydrogen bonding. In the solid state, it is expected that the carboxamide and indazole N-H groups would participate in an extensive network of hydrogen bonds, potentially forming dimers or extended polymeric chains. bgu.ac.ilnih.gov These interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility. The fluorine atom may also participate in weaker C-H···F hydrogen bonds. ossila.com Studies on similar indazole structures have revealed the formation of centrosymmetric dimers linked by hydrogen bonds in the crystal lattice. bgu.ac.ilnih.govnih.gov

Computational Chemistry and Theoretical Investigations of 4 Fluoro 1h Indazole 6 Carboxamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and their associated energies, which are crucial determinants of a molecule's reactivity and behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive.

Table 1: Representative DFT-Calculated Electronic Properties of Indazole Derivatives.
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
4-Fluoro-1H-indazole-6.74-0.985.76
1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide---
N-(4-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide---

Note: The table includes data for a closely related compound to illustrate the typical values obtained from DFT calculations. The specific values for 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide and N-(4-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide are not explicitly provided in the cited source but the study highlights the methodology. nih.gov

Based on Koopmans' theorem, the energy of the HOMO and LUMO can be used to approximate the ionization potential (IP) and electron affinity (EA) of a molecule. The ionization potential is the energy required to remove an electron from a molecule (IP ≈ -EHOMO), while the electron affinity is the energy released when an electron is added to a molecule (EA ≈ -ELUMO).

These parameters are crucial for understanding the behavior of a molecule in charge-transfer reactions. A lower ionization potential indicates that the molecule is a good electron donor, while a higher electron affinity suggests it is a good electron acceptor. For 4-fluoro-1H-indazole, the calculated ionization potential would be approximately 6.74 eV, and the electron affinity would be around 0.98 eV. These values for 4-Fluoro-1H-indazole-6-carboxamide are expected to be modulated by the carboxamide substituent at the 6-position.

Table 2: Calculated Ionization Energy and Electron Affinity for a Representative Indazole.
CompoundApproximate Ionization Energy (eV)Approximate Electron Affinity (eV)
4-Fluoro-1H-indazole6.740.98

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions.

Molecular dynamics (MD) simulations can be employed to study the stability of a ligand and explore its various conformations. By simulating the movement of atoms over time, researchers can identify the most stable (lowest energy) conformations and understand the flexibility of different parts of the molecule. For this compound, an MD simulation would reveal the rotational freedom around the bond connecting the carboxamide group to the indazole ring, as well as the planarity of the bicyclic system. The stability of the ligand is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable ligand will exhibit minimal fluctuations in its RMSD, indicating that it maintains a consistent conformation. nih.gov

Molecular docking and dynamics simulations are powerful tools for predicting how a ligand like this compound might interact with a biological target, such as a protein receptor. Docking studies can predict the preferred binding orientation of the ligand within the active site of a protein, and MD simulations can then be used to assess the stability of this binding mode over time. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. For this compound, the carboxamide group can act as both a hydrogen bond donor and acceptor, while the indazole ring can participate in aromatic interactions. The fluorine atom can also form specific interactions, such as halogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling of Structural Attributes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpbs.net By identifying key structural descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a class of compounds like indazole derivatives, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. nih.govnih.gov These descriptors are then used to build a regression model that correlates them with a measured biological activity. While a specific QSAR model for this compound is not available, the principles of QSAR could be applied to a series of substituted indazole-6-carboxamides to understand how different substituents at various positions on the indazole ring influence a particular biological endpoint. This would allow for the rational design of more potent and selective molecules.

Elucidation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Halogen Bonding)

Detailed research findings and data tables on the non-covalent interactions of this compound are not available in the current scientific literature.

Structure Activity Relationship Sar Investigations of 4 Fluoro 1h Indazole 6 Carboxamide and Its Analogues in Biological Contexts

Impact of 4-Fluorine Substitution on Indazole Core Bioactivity and Binding Affinity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other physicochemical properties. researchgate.net In the context of the indazole scaffold, the position of the fluorine substituent is critical and can dramatically influence biological activity.

Research has shown that a 4-fluoro substitution on the indazole ring can contribute to enhanced anticancer efficacy. longdom.org The fluorine atom, being the most electronegative element, can alter the electronic properties of the aromatic system, influencing its interaction with biological targets. researchgate.net These electronic modulations can affect protein-ligand interactions, sometimes leading to stronger binding. For instance, fluorine-substituted inhibitors have been shown to form favorable interactions with protein targets, resulting in binding affinities up to five times stronger than their non-fluorinated counterparts. nih.gov

However, the benefits of fluorination are highly dependent on the substituent's position. A study comparing fluorinated indazole derivatives as inhibitors of Rho kinase (ROCK1) provides a compelling example. The derivative with a fluorine atom at the C4-position (compound 51 ) exhibited low potency. In stark contrast, moving the fluorine to the C6-position (compound 52 ) resulted in a significant enhancement of inhibitory potency and a dramatic increase in oral bioavailability. nih.gov This underscores the profound impact of positional isomerism of the fluorine substituent on the biological and pharmacokinetic profile of indazole derivatives.

Table 1: Impact of Fluorine Position on ROCK1 Inhibition

Compound Position of Fluorine ROCK1 IC₅₀ (nM)
51 C4 2500
52 C6 14

Data sourced from a study on fluorinated indazoles as ROCK1 inhibitors. nih.gov

Role of 6-Carboxamide Functionality in Molecular Recognition and Biological Interactions

The carboxamide group is a key functional group in many drug molecules, capable of forming multiple hydrogen bonds and thus playing a crucial role in molecular recognition and binding to target proteins. In the case of indazole derivatives, the placement and orientation of the carboxamide functionality are critical for biological activity.

Studies on indazole-3-carboxamides as inhibitors of the calcium-release activated calcium (CRAC) channel have highlighted the importance of the carboxamide's specific regiochemistry. nih.gov In this research, indazole-3-carboxamide derivatives were found to be potent CRAC channel blockers, with the most active compounds exhibiting sub-micromolar IC₅₀ values. Conversely, the corresponding "reverse amide" isomers were inactive, even at high concentrations. nih.gov This demonstrates that the specific arrangement of the carbonyl and N-H groups of the amide is essential for the interaction with the biological target, likely by acting as a crucial hydrogen bond donor and acceptor.

Substituent Effects on the Indazole Scaffold and its Derivatives

As demonstrated with the 4-fluoro substitution, the positioning of substituents on the indazole ring system has a profound impact on biological efficacy. This applies not only to substituents on the benzene (B151609) portion of the scaffold but also to the pyrazole (B372694) ring.

Regioisomeric N-methyl indazoles have been shown to have a significant effect on the activity of positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor. researchgate.net Similarly, the specific regiochemistry of the carboxamide linker in CRAC channel blockers, as discussed previously, is a clear example of how positional isomerism dictates biological function. nih.gov

The influence of positional isomerism extends to various classes of indazole derivatives. For example, in a series of antiprotozoal 2-phenyl-2H-indazole derivatives, the position of substituents on the pendant phenyl ring significantly affected their potency against different parasites. nih.gov These findings collectively emphasize that even minor changes in the position of a functional group can lead to substantial differences in biological activity, a key consideration in the rational design of indazole-based therapeutic agents.

Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.govpnrjournal.com The 1H-tautomer is generally considered to be the more thermodynamically stable form. nih.govnih.gov When indazole derivatives are marketed as drugs, they are typically N-alkylated as either the 1H- or 2H-indazole derivative. pnrjournal.com The synthesis of a single, desired N-1 or N-2 alkylated regioisomer can be challenging, as N-alkylation reactions often yield a mixture of both products. researchgate.netbeilstein-journals.org

The choice of reaction conditions, including the base and solvent, can influence the ratio of N-1 to N-2 alkylated products. beilstein-journals.org For instance, Mitsunobu conditions have been shown to strongly favor the formation of the N-2 regioisomer. beilstein-journals.org The nature of the substituent on the indazole ring itself can also affect the regioselectivity of N-alkylation. nih.gov

From a biological standpoint, the distinction between N-1 and N-2 substitution is critical, as the two regioisomers can have vastly different biological activities and properties. researchgate.net Therefore, controlling the regioselectivity of N-alkylation is a crucial aspect of the development of indazole-based drugs.

Table 2: Influence of Reaction Conditions on N-Alkylation of Indazole

Conditions N-1:N-2 Ratio
K₂CO₃, DMF 1.5 : 1
Cs₂CO₃, DMF 1 : 1.2
Mitsunobu (DEAD, PPh₃), THF 1 : 2.5

Data adapted from a study on the N-alkylation of the indazole scaffold. beilstein-journals.org

Rational Design Principles Derived from Comprehensive SAR Studies

The comprehensive analysis of structure-activity relationships for 4-Fluoro-1H-indazole-6-carboxamide and its analogues allows for the derivation of several key rational design principles for future drug discovery efforts targeting this chemical space:

Strategic Fluorination: The introduction of fluorine at the 4-position of the indazole ring is a viable strategy for potentially enhancing biological activity. longdom.org However, the precise position of the fluorine atom is critical, and other positions, such as C6, should be explored as they may lead to superior potency and pharmacokinetic properties. nih.gov

Essential Role of the Carboxamide: The 6-carboxamide functionality is likely a key pharmacophoric element, responsible for crucial molecular recognition events through specific hydrogen bonding with the target. nih.gov The orientation of the amide bond is critical, and modifications to this group should be approached with caution to preserve these vital interactions.

Controlling Regiochemistry: Biological efficacy is highly sensitive to the positional isomerism of substituents on both the benzene and pyrazole rings of the indazole scaffold. nih.govnih.govresearchgate.net Careful consideration and control of regiochemistry are paramount in the design of new analogues.

N1 vs. N2 Substitution: The distinction between N-1 and N-2 substituted indazoles is not trivial, with significant implications for biological activity. researchgate.net Synthetic strategies must be chosen carefully to selectively obtain the desired regioisomer for biological evaluation. beilstein-journals.org

By adhering to these principles, medicinal chemists can more effectively navigate the chemical space around the this compound scaffold to design and synthesize novel derivatives with improved potency, selectivity, and drug-like properties.

Advanced Applications and Future Research Directions

Utilization of 4-Fluoro-1H-indazole-6-carboxamide as a Versatile Chemical Building Block in Complex Organic Synthesis

The this compound structure is primed for use as a versatile intermediate in the synthesis of more complex molecules. The indazole ring system is a cornerstone in the development of pharmaceuticals, and this specific derivative offers multiple reaction sites for diversification. researchgate.net

The carboxamide moiety at the 6-position can be hydrolyzed to the corresponding carboxylic acid or can undergo various coupling reactions. For instance, similar indazole-3-carboxamide derivatives have been synthesized by coupling the indazole carboxylic acid with a range of amines, demonstrating the feasibility of this approach for creating libraries of new compounds. nih.gov This functional handle is crucial for introducing diverse substituents to build molecules with tailored properties.

Furthermore, the indazole ring itself can be functionalized. The nitrogen atoms of the pyrazole (B372694) ring can be alkylated or arylated, and the benzene (B151609) ring can undergo further substitution, although the directing effects of the existing fluoro and carboxamide groups would need to be considered. The synthesis of related fluorinated indazoles often starts from precursors like 2,3-difluorobenzoic acid, involving steps such as bromination, amidation, cyclization, and coupling reactions, highlighting a potential synthetic pathway to the title compound and its derivatives.

The development of novel synthetic methodologies, such as metal-free C-H amination or rhodium-catalyzed C-H activation, has expanded the toolkit for creating diverse indazole derivatives. nih.gov These modern techniques could be applied to the this compound scaffold to generate novel chemical entities efficiently.

Table 1: Examples of Synthetic Transformations on the Indazole Scaffold This table illustrates reactions applied to the general indazole scaffold, which could potentially be adapted for this compound.

Reaction TypeReagents/CatalystsPosition on IndazolePotential Outcome for this compound
Amide CouplingSubstituted Amines, Coupling Agents (e.g., HATU)6-CarboxamideSynthesis of diverse N-substituted amide derivatives
N-Alkylation/ArylationAlkyl/Aryl Halides, BaseN1/N2Modification of solubility and biological target interaction
Suzuki CouplingAryl Boronic Acids, Palladium CatalystC-X (e.g., C-Br)Introduction of aryl groups to the core structure
C-H ActivationTransition Metal Catalysts (e.g., Rh, Pd)Various C-H bondsDirect functionalization without pre-activated handles

Potential in Materials Science and Optoelectronic Applications

Indazole-based compounds are gaining traction in materials science due to their rigid, planar structure and tunable electronic properties. They have been investigated for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.net

For OLEDs, the high triplet energy of certain heterocyclic scaffolds is a critical property for host materials in phosphorescent devices. Carbazole (B46965) and imidazole (B134444) derivatives, which share structural similarities with indazole, have been successfully used to create host materials and deep-blue emitters. mdpi.comnih.gov The introduction of a fluorine atom, as in this compound, can be advantageous. Fluorination is a known strategy to tune the energy levels (HOMO/LUMO) of organic semiconductors, which can enhance charge injection/transport and improve device efficiency and stability. Fused-ring carbazole derivatives, for example, are valued for their tunable frontier orbital energies which lead to a wide gamut of emission colors. rsc.org It is plausible that derivatives of this compound could be developed as emitters or hosts in OLEDs.

In the context of DSSCs, the indazole moiety can act as a component of organic dyes that sensitize semiconductor surfaces like TiO₂. The core structure allows for the incorporation of donor and acceptor groups to control the light absorption and charge transfer properties of the dye. While specific use of this compound is not documented, the general principles of dye design suggest that the this compound scaffold could be elaborated into a functional dye molecule.

Development of Novel Methodologies for Indazole Chemistry and Biological Evaluation

The indazole scaffold is central to many FDA-approved drugs, driving continuous research into new synthetic methods and biological applications. nih.govresearchgate.net The development of efficient, regioselective functionalization of the indazole core remains an active area of research. researchgate.net Methodologies like metal-free fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) acs.org or three-component reactions to build complex fused systems like fluorinated pyrimido[1,2-b]indazoles acs.org showcase the ongoing innovation in this field.

The biological evaluation of new indazole derivatives is a major research driver. For example, various indazole-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of specific protein kinases, which are key targets in cancer therapy. nih.gov Similarly, other indazole derivatives have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. longdom.orgnih.gov Given these precedents, derivatives of this compound would be prime candidates for screening in a wide range of biological assays to uncover new therapeutic leads.

Table 2: Selected Biological Activities of Indazole Derivatives This table provides examples from related indazole compounds, suggesting potential areas of biological investigation for derivatives of this compound.

Indazole Derivative ClassBiological Target/ActivityDisease AreaReference
Indazole-3-carboxamidesCRAF Kinase InhibitionCancer (Melanoma) nih.gov
Indazole-3-carboxamidesERK1/2 Kinase InhibitionCancer nih.gov
General Indazole DerivativesTyrosine Kinase InhibitionCancer nih.gov
Indazole-based compoundsAntifungalInfectious Disease nih.gov

Emerging Research Areas for the this compound Scaffold in Contemporary Chemical Biology

In chemical biology, small molecules are used as probes to study and manipulate biological systems. The indazole scaffold is well-suited for this purpose due to its proven ability to interact with key biological targets like protein kinases. longdom.org The concept of "scaffold hopping," where a known active core (like indole) is replaced with a bioisosteric one (like indazole), is a powerful strategy in drug discovery. This has been successfully applied to develop dual inhibitors of MCL-1 and BCL-2, important targets in cancer. rsc.org

The this compound scaffold could serve as a starting point for developing novel chemical probes. The fluorine atom can be useful for ¹⁹F NMR studies to monitor binding events with target proteins, a technique gaining popularity in fragment-based drug discovery. The carboxamide group offers a convenient attachment point for linker groups, enabling the development of more complex probes such as PROTACs (PROteolysis TArgeting Chimeras) or activity-based probes. The versatility of the indazole core, combined with the specific functional handles of this derivative, makes it an attractive scaffold for exploring new frontiers in chemical biology.

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-1H-indazole-6-carboxamide, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of the indazole core. For example:

Fluorination : Introduce fluorine at the 4-position via electrophilic substitution using Selectfluor® or DAST under anhydrous conditions (40–60°C, inert atmosphere) .

Carboxamide Formation : Convert the 6-carboxylic acid intermediate (e.g., methyl ester hydrolysis) to the carboxamide using coupling agents like EDCI/HOBt with ammonia or ammonium chloride.

Yield Optimization : Reaction temperature (e.g., <70°C to prevent decarboxylation) and solvent polarity (e.g., DMF for solubility) significantly affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can researchers optimize purification methods for this compound to achieve >95% purity?

Methodological Answer:

  • Recrystallization : Use a solvent system of ethanol/water (7:3 v/v) at 60°C, followed by slow cooling to 4°C for crystal formation.
  • HPLC : Reverse-phase C18 column with isocratic elution (acetonitrile/0.1% TFA in water, 30:70) resolves polar impurities.
  • Analytical Validation : Confirm purity via NMR (absence of proton signals at δ 2.1–2.3 ppm for acetylated byproducts) and LC-MS (m/z 194.05 for [M+H]⁺) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Detects fluorine environment (δ -110 to -120 ppm for aromatic fluorine) and confirms substitution position .
  • ¹H NMR : Key signals include NH₂ protons (δ 6.8–7.2 ppm, broad singlet) and indazole H-5 (δ 8.1–8.3 ppm, doublet due to fluorine coupling) .
  • IR Spectroscopy : Carboxamide C=O stretch at ~1680 cm⁻¹ and N-H bend at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of fluorine substitution influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine at C-4 deactivates the indazole ring, reducing electrophilic substitution at C-5/C-7.
  • Nucleophilic Attack : Carboxamide’s electron-rich NH₂ group directs nucleophiles (e.g., Grignard reagents) to C-3, requiring Lewis acid catalysts (e.g., BF₃·Et₂O) for regioselectivity .
  • Kinetic Studies : Monitor reaction progress via ¹⁹F NMR to assess fluorine’s inductive effect on intermediate stability .

Q. What strategies resolve discrepancies between computational predictions and experimental data in structural analysis?

Methodological Answer:

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray crystallography data (if available). Adjust for solvent effects using PCM models.
  • Tautomerism Analysis : Use variable-temperature NMR to identify dominant tautomers (e.g., 1H vs. 2H-indazole forms) that may conflict with in silico predictions .
  • Error Mitigation : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace fluorine with chloro, bromo, or methoxy groups) while retaining the carboxamide moiety .

Biological Assays : Test kinase inhibition (e.g., JAK2 or Aurora A) using fluorescence polarization assays. Compare IC₅₀ values to correlate electronic effects with activity.

Data Interpretation : Apply multivariate regression to link Hammett σ constants (for substituents) with bioactivity trends .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods for reactions involving volatile reagents (e.g., DAST).
  • Waste Disposal : Quench fluorine-containing intermediates with aqueous NaHCO₃ before disposal.
  • Exposure Limits : Follow OSHA guidelines for airborne fluorides (<2.5 mg/m³) and wear PPE (nitrile gloves, safety goggles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.